

"Trilobatin 2"-acetate" NMR spectroscopy protocol

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Compound of Interest		
Compound Name:	Trilobatin 2"-acetate	
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Application Notes & Protocols

Topic: NMR Spectroscopy Protocol for Trilobatin 2"-acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trilobatin 2"-acetate is a dihydrochalcone glucoside, a type of flavonoid, first isolated from the leaves of Lithocarpus pachyphyllus.[1] Like other dihydrochalcones, it is of interest to researchers for its potential biological activities, including antioxidant effects.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for the structural elucidation and purity assessment of such natural products.[3][4] This document provides a detailed protocol for the NMR analysis of **Trilobatin 2"-acetate**, including sample preparation, data acquisition, and a summary of expected spectral data.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for **Trilobatin 2"-acetate**, as reported in the literature. The data was acquired in Methanol-d4 (CD₃OD).[5]

Table 1: ¹H NMR (Proton NMR) Data for **Trilobatin 2"-acetate** (in CD₃OD)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2, 6	7.07	d	8.5
3, 5	6.71	d	8.5
α	3.25	t	7.8
β	2.91	t	7.8
3'	6.13	d	2.2
5'	5.91	d	2.2
1"	4.90	d	7.2
2"	4.81	t	8.1
3"	3.51	m	
4"	3.38	m	_
5"	3.45	m	_
6"a	4.29	dd	12.0, 2.2
6"b	4.16	dd	12.0, 5.6
OAc	2.01	S	

Table 2: ¹3C NMR (Carbon NMR) Data for **Trilobatin 2"-acetate** (in CD₃OD)



Position	Chemical Shift (δ, ppm)
1	133.9
2, 6	130.3
3, 5	116.1
4	156.4
α	46.8
β	31.0
C=O	206.5
1'	106.3
2'	165.2
3'	97.5
4'	167.6
5'	95.0
6'	166.0
1"	102.0
2"	75.2
3"	78.4
4"	71.5
5"	78.5
6"	62.8
OAc (C=O)	172.5
OAc (CH ₃)	21.0

Experimental Protocols



This section details the methodology for acquiring NMR spectra of **Trilobatin 2"-acetate**.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6]

- Sample Purity: Ensure the **Trilobatin 2"-acetate** sample is of high purity. Impurities can complicate spectral interpretation.
- Sample Amount: For a standard 5 mm NMR tube, dissolve 1-5 mg of **Trilobatin 2"-acetate** for ¹H NMR and 10-20 mg for ¹³C NMR experiments.[7][8]
- Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[8][9] Methanol-d4 (CD₃OD) is a suitable solvent for **Trilobatin 2"-acetate** as reported in the literature.[5]
- Dissolution:
 - Weigh the desired amount of Trilobatin 2"-acetate into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CD₃OD.[6][8]
 - Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
- Filtration and Transfer:
 - To remove any suspended particles that could affect spectral quality, filter the solution.[7]
 [9] A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool.
 - Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.
- Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added. However, the residual solvent peak of CD₃OD (¹H: ~3.31 ppm; ¹³C: ~49.0 ppm) is often used for calibration.
- 2. NMR Data Acquisition



The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need optimization.

- ¹H NMR Spectroscopy:
 - Experiment: Standard 1D proton experiment.
 - Temperature: 298 K (25 °C).
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
- 13C NMR Spectroscopy:
 - Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
 - Temperature: 298 K (25 °C).
 - Spectral Width: -10 to 220 ppm.
 - Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
 - Relaxation Delay (d1): 2 seconds.
- 2D NMR Spectroscopy (for structural confirmation):
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[1][5]

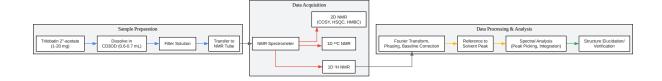


3. Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
- Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction algorithm to correct any baseline distortions.
- Referencing: Reference the spectrum to the residual solvent peak of CD₃OD (¹H: 3.31 ppm,
 ¹³C: 49.0 ppm).
- Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in all spectra to determine their chemical shifts.

Visualization

The following diagram illustrates the general workflow for the NMR analysis of **Trilobatin 2"-acetate**.



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